REACTION_CXSMILES
|
S([O-])([O-])(=O)=[O:2].[Mg+2:6].[OH-].[Na+].[CH2:9]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][OH:23])=[O:21])=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(OCC)(=O)C>[OH-:2].[Mg+2:6].[OH-:15].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([O:22][O-:23])=[O:21])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20](=[O:21])[O:22][O-:23])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Mg+2:6] |f:0.1,2.3,6.7.8,9.10.11|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0.336 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-hexyloxyperoxybenzoic acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)OO)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Air drying
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)O[O-])C=C1.C(CCCCC)OC1=CC=C(C(O[O-])=O)C=C1.[Mg+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S([O-])([O-])(=O)=[O:2].[Mg+2:6].[OH-].[Na+].[CH2:9]([O:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][OH:23])=[O:21])=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(OCC)(=O)C>[OH-:2].[Mg+2:6].[OH-:15].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20]([O:22][O-:23])=[O:21])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:9]([O:15][C:16]1[CH:17]=[CH:18][C:19]([C:20](=[O:21])[O:22][O-:23])=[CH:24][CH:25]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Mg+2:6] |f:0.1,2.3,6.7.8,9.10.11|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0.336 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-hexyloxyperoxybenzoic acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)OO)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Air drying
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)O[O-])C=C1.C(CCCCC)OC1=CC=C(C(O[O-])=O)C=C1.[Mg+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |